molecular formula C20H24N2O4S B250095 N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide

Numéro de catalogue B250095
Poids moléculaire: 388.5 g/mol
Clé InChI: UUVRUYBKSWDNFD-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide, commonly known as ASP3026, is a small molecule inhibitor that targets the anaplastic lymphoma kinase (ALK) protein. The ALK protein is a receptor tyrosine kinase that plays a crucial role in cell growth and differentiation. Aberrant activation of the ALK protein has been linked to the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large cell lymphoma (ALCL). ASP3026 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of ALK-positive cancers.

Mécanisme D'action

ASP3026 is a selective inhibitor of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. It binds to the ATP-binding pocket of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein and prevents its activation. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. By blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein, ASP3026 can induce apoptosis and inhibit tumor growth in N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.
Biochemical and Physiological Effects
ASP3026 has been shown to have potent antitumor activity in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. In addition to its effects on tumor growth and proliferation, ASP3026 has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to the tumor. ASP3026 has also been shown to induce apoptosis in cancer cells, which is the programmed cell death that occurs in response to cellular stress or damage.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of ASP3026 is its selectivity for the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. This allows for targeted inhibition of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide pathway without affecting other signaling pathways that may be involved in normal cellular processes. Another advantage of ASP3026 is its potency in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. However, one limitation of ASP3026 is its potential for off-target effects, which may lead to toxicity or adverse effects in non-cancerous cells.

Orientations Futures

There are several future directions for the development and application of ASP3026. One direction is the evaluation of ASP3026 in clinical trials for the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers. Preliminary results from phase I and II trials have shown promising antitumor activity and tolerability of ASP3026 in patients with N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive NSCLC and ALCL. Another direction is the investigation of combination therapies that may enhance the efficacy of ASP3026. Preclinical studies have shown that ASP3026 can synergize with other targeted therapies, such as EGFR inhibitors and MEK inhibitors, to improve the antitumor activity of these agents. Finally, the development of next-generation N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors that can overcome resistance to ASP3026 and other N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is an important area of research. Resistance to N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide inhibitors is a major challenge in the treatment of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, and the development of novel agents that can overcome this resistance is critical for improving patient outcomes.

Méthodes De Synthèse

The synthesis of ASP3026 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The starting material for the synthesis is 4-bromo-2-isopropylphenol, which is reacted with 2-chloroacetyl chloride to form the intermediate compound 2-(2-isopropylphenoxy)acetamide. This intermediate is then reacted with N-(4-aminophenyl)sulfonyl chloride in the presence of a base to form N-{4-[(aminosulfonyl)phenyl]}-2-(2-isopropylphenoxy)acetamide. Finally, the allylamine is introduced via a coupling reaction to form the desired product, N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide.

Applications De Recherche Scientifique

ASP3026 has been extensively studied in preclinical models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers, including NSCLC and ALCL. In vitro studies have shown that ASP3026 inhibits the growth and proliferation of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancer cells by blocking the activation of the N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide protein. In vivo studies have demonstrated that ASP3026 can inhibit tumor growth and improve survival in mouse models of N-{4-[(allylamino)sulfonyl]phenyl}-2-(2-isopropylphenoxy)acetamide-positive cancers.

Propriétés

Formule moléculaire

C20H24N2O4S

Poids moléculaire

388.5 g/mol

Nom IUPAC

2-(2-propan-2-ylphenoxy)-N-[4-(prop-2-enylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H24N2O4S/c1-4-13-21-27(24,25)17-11-9-16(10-12-17)22-20(23)14-26-19-8-6-5-7-18(19)15(2)3/h4-12,15,21H,1,13-14H2,2-3H3,(H,22,23)

Clé InChI

UUVRUYBKSWDNFD-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

SMILES canonique

CC(C)C1=CC=CC=C1OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.